4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol
Description
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a methyl-linked tetrahydropyran-4-ol (oxan-4-ol) moiety at position 5. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing aromatic system known for metabolic stability and applications in medicinal chemistry . The 2-methyl substituent on the oxane ring introduces steric bulk, which may influence conformational flexibility and intermolecular interactions.
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol |
InChI |
InChI=1S/C12H18N2O3/c1-8-6-12(15,4-5-16-8)7-10-13-11(14-17-10)9-2-3-9/h8-9,15H,2-7H2,1H3 |
InChI Key |
YDQVXDMWQBZJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)(CC2=NC(=NO2)C3CC3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol typically involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like NaOH in a DMSO medium . This method allows for the efficient assembly of the 1,2,4-oxadiazole core at ambient temperature. The reaction conditions are mild and do not require the use of protective groups, making the process straightforward and efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process. Additionally, the purification steps, such as crystallization or chromatography, are crucial to obtaining the compound in high purity for further applications.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry.
Scientific Research Applications
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The cyclopropyl group may enhance the compound’s binding affinity and specificity, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Structural Analogues with Aromatic or Heteroaromatic Substituents
*Hypothetical formula based on structural analysis.
Key Observations :
- Bioactivity Potential: Compounds like N-(1-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-methyl-1H-benzo[d]imidazol-2-amine () are designed for CNS activity due to benzimidazole and piperidine moieties. The target compound lacks such groups, suggesting divergent applications.
- Synthetic Complexity : Thiophene-sulphonamide derivatives () require CDI-mediated activation, while the target compound’s hydroxyl group may necessitate protection strategies (e.g., silylation or acetylation).
Cyclic Alcohol Derivatives
Key Observations :
- Isomerism: The cyclohexanol analog () is a structural isomer of the target compound, differing in ring conformation and steric accessibility.
Amine-Containing Derivatives
Key Observations :
- Polarity : The primary amine in 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine () enhances water solubility but reduces membrane permeability compared to the target’s hydroxyl group.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods used for thiophene-sulphonamide analogs (), involving amidoxime cyclization and hydroxyl protection.
- Physicochemical Properties: The oxan-4-ol moiety improves aqueous solubility compared to lipophilic analogs like 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone ().
- Theoretical Insights : Density-functional theory (DFT) studies () could predict electronic properties of the oxadiazole ring, guiding further optimization.
Biological Activity
The compound 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol (CAS No. 2060025-39-8) is a synthetic organic molecule that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 238.28 g/mol. The presence of the oxadiazole ring contributes to its bioactivity, as this heterocyclic structure is often associated with various pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-oxadiazole show moderate to strong antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | Salmonella typhi | 64 µg/mL |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer’s disease. The IC50 values for various oxadiazole derivatives range from 0.63 µM to 6.28 µM, indicating strong inhibitory effects compared to standard drugs .
Table 2: AChE Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| Compound D | 0.63 ± 0.001 |
| Compound E | 1.13 ± 0.003 |
| Compound F | 6.28 ± 0.003 |
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies. These compounds can modulate inflammatory pathways and reduce cytokine production, making them candidates for treating inflammatory diseases .
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities through in vitro assays. The results indicated that compounds with cyclopropyl substitutions exhibited enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts .
Case Study 2: Mechanistic Insights
A docking study revealed that the binding interactions between the synthesized oxadiazole derivatives and target proteins involved hydrogen bonding and hydrophobic interactions, which are critical for their biological efficacy . This study provides insights into how structural modifications can enhance bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
